Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate
Description
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is a Boc-protected amino acid ester derivative with the molecular formula C₁₁H₂₀N₂O₂ and CAS number 1998216-45-7 (discontinued as per CymitQuimica) . Its structure includes a tert-butoxycarbonyl (Boc) group, a 2-cyanoethyl substituent, and an ethyl ester moiety. The Boc group serves as a protective group for amines, enabling selective deprotection under acidic conditions, while the cyanoethyl side chain introduces nitrile functionality, which is versatile in further synthetic modifications (e.g., reduction to amines or participation in click chemistry). This compound is primarily used in peptide synthesis and as an intermediate in organic chemistry due to its stability and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWTZPDRNDETAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate typically involves the reaction of ethyl glycinate with tert-butyl dicarbonate (Boc2O) and 2-cyanoethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected amine. The reaction conditions usually involve stirring the reactants in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Produces ethyl 2-aminoacetate and tert-butyl alcohol.
Deprotection: Yields 2-((2-cyanoethyl)amino)acetic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids (PNAs) for genetic studies.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate involves its role as a protecting group and intermediate in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Similarity scores based on Tanimoto coefficients from structural databases .
Key Observations :
- The 2-cyanoethyl substituent distinguishes the target compound from analogs with simpler alkyl groups (e.g., methyl or ethyl).
- The 3-cyanopropyl analog (CAS 398491-57-1) has a longer carbon chain, which may reduce solubility in non-polar solvents compared to the 2-cyanoethyl derivative .
- The hydrochloride salt variant (CAS 347890-34-0) introduces ionic character, improving water solubility but complicating purification .
Key Observations :
- The target compound’s synthesis is less documented in the provided evidence, but analogous Boc-protected esters are typically prepared via alkylation or amide coupling.
- Yields for related compounds range from 71% to 86%, influenced by steric hindrance and purification methods. For example, the phthalimide derivative (86% yield) benefits from a high-yielding Polonovski strategy , while thiazole-containing analogs require careful gradient elution .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is a synthetic compound with potential biological applications, particularly in organic synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Ethyl ester group
- Tert-butoxycarbonyl (Boc) protecting group
- Cyanoethyl moiety
Its molecular formula is , with a molecular weight of approximately 226.28 g/mol.
The biological activity of this compound is primarily linked to its reactivity as an amino acid derivative. Similar compounds often interact with biological targets through:
- Enzyme inhibition : Compounds with amino and cyano groups can inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission.
- Peptide synthesis : The compound serves as a building block in the synthesis of peptide nucleic acids (PNAs), which can modulate gene expression and serve as therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C₉H₁₉N₁O₃ | 0.91 | Lacks cyanoethyl group |
| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C₉H₁₉N₁O₃ | 0.82 | Contains methyl instead of ethyl |
| Ethyl 2-((2-(tert-butoxycarbonyl)amino)ethyl)aminoacetate | C₁₁H₂₃N₂O₄ | 0.89 | Contains an additional amino group |
This table illustrates how the presence of the cyanoethyl group in this compound may influence its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
-
Peptide Nucleic Acids (PNAs) :
- This compound has been employed in the synthesis of PNAs, which are known for their ability to bind to DNA and RNA, offering potential applications in gene therapy and diagnostics.
- Enzyme Interaction Studies :
- Cytotoxicity Assays :
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate?
The compound is typically synthesized via a two-step protocol:
- Step 1 : React tert-butyl (2-cyanoethyl)carbamate with ethyl chloroacetate in the presence of a base (e.g., NaH or K₂CO₃) in dichloromethane (DCM) at 0°C to room temperature (RT). This facilitates nucleophilic substitution to form the ester linkage .
- Step 2 : Purification via column chromatography (e.g., silica gel, gradient elution with pentane/ethyl acetate) yields the product in >75% purity . Key parameters include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions like hydrolysis of the cyano group.
Q. How is the compound characterized, and what analytical data are critical for validation?
Essential characterization methods include:
- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm, 9H), ethyl ester (δ ~4.1–4.2 ppm, 2H; δ ~1.2 ppm, 3H), and cyanoethyl (δ ~2.5–3.0 ppm, 2H) groups confirm structural integrity .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₂H₂₁N₂O₄: 281.1497) ensures molecular identity .
- TLC : Monitoring reaction progress using solvent systems like pentane/EtOAc (92:8) helps avoid over-reaction .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : -20°C in anhydrous DCM or THF to prevent ester hydrolysis or Boc-group degradation .
- pH Sensitivity : Avoid aqueous bases (e.g., LiOH), which cleave the ester moiety .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the cyano group .
Advanced Research Questions
Q. How can reaction yields be improved when scaling up synthesis?
- Optimized Solvent Systems : Replace DCM with THF for better solubility of intermediates at higher concentrations .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
- Workflow Adjustments : Employ flow chemistry for continuous purification, reducing manual column chromatography .
Q. What mechanistic insights explain side-product formation during synthesis?
Common side products include:
- Hydrolysis Products : Ethyl 2-((tert-butoxycarbonyl)amino)acetate (due to premature cleavage of the cyanoethyl group under acidic conditions) .
- Cyclization Byproducts : Intramolecular attack of the cyano group on the Boc-protected amine forms a six-membered ring, detectable via LC-MS . Mitigation involves strict temperature control (<25°C) and avoiding protic solvents.
Q. How does the compound serve as a precursor in peptide synthesis?
- Applications : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the ethyl ester allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) .
- Case Study : In synthesizing functionalized amino acids, the cyanoethyl group is later modified to introduce thiol or amine functionalities via reduction or hydrolysis .
Q. What contradictions exist in reported spectroscopic data for this compound?
Discrepancies in ¹³C NMR shifts (e.g., Boc carbonyl at δ ~155 ppm vs. δ ~152 ppm) arise from solvent polarity differences (CDCl₃ vs. DMSO-d₆). Cross-referencing multiple sources is critical .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
